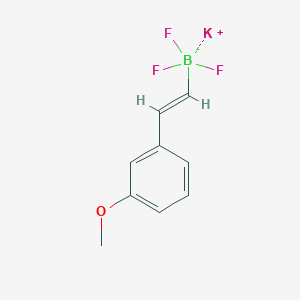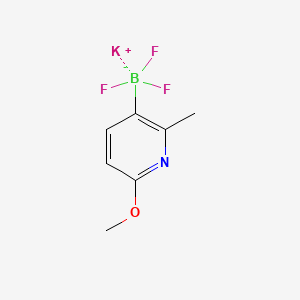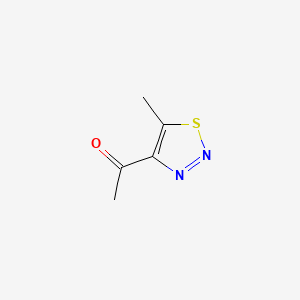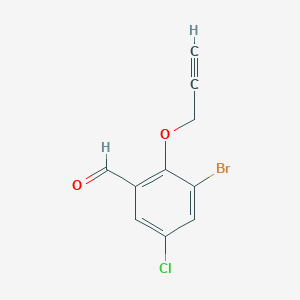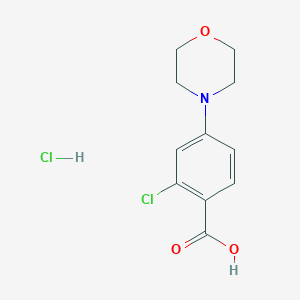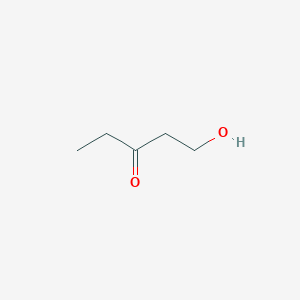![molecular formula C27H30N2O6 B13458321 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) group, making it valuable in peptide synthesis and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid typically involves multiple steps, including the protection of amine groups and the formation of the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc and Fmoc groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce corresponding carboxylic acids .
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid is widely used in:
Chemistry: As a building block in peptide synthesis and other organic synthesis processes.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the production of specialized chemicals and materials
作用機序
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid involves its ability to protect amine groups during chemical reactions. The Boc and Fmoc groups prevent unwanted side reactions, allowing for selective modification of the molecule. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups .
類似化合物との比較
Similar Compounds
- **®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid is unique due to its combination of Boc and Fmoc protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex synthetic processes and research applications .
特性
分子式 |
C27H30N2O6 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C27H30N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)17-12-14-29(15-13-17)26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-16H2,1-3H3,(H,28,32)(H,30,31) |
InChIキー |
BNWBHGGBMNBUPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(=C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


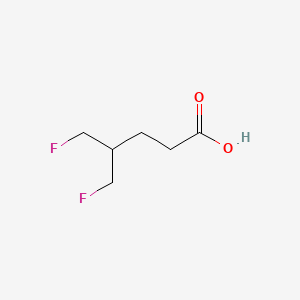
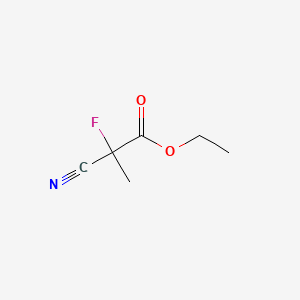
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)

![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

